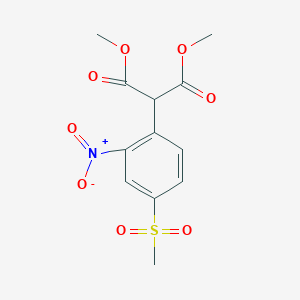

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a malonate group, a nitro group, and a methylsulfonyl group attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate typically involves the following steps:

Formation of the Enolate: The malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate ion.

Alkylation: The enolate ion undergoes an S_N2 reaction with an appropriate alkyl halide to form a new carbon-carbon bond.

Nitration: The phenyl ring is nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

Sulfonation: The methylsulfonyl group is introduced via sulfonation using reagents like methylsulfonyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The malonate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Alkyl halides, amines.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted malonates.

Hydrolysis: Formation of carboxylic acids.

Applications De Recherche Scientifique

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

Material Science: Used in the development of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate involves its reactivity as a malonic ester. The enolate formed from the deprotonation of the malonate ester can participate in various nucleophilic addition and substitution reactions. The nitro and methylsulfonyl groups can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Diethyl malonate: Similar structure but with ethyl groups instead of methyl groups.

Dimethyl malonate: Lacks the nitro and methylsulfonyl groups.

Ethyl acetoacetate: Contains a ketone group instead of the malonate ester.

Activité Biologique

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a malonate moiety and a nitrophenyl group with a methylsulfonyl substituent. Its molecular formula is C₁₁H₁₃N₂O₆S, and it has a molecular weight of approximately 303.29 g/mol. The presence of the nitro and sulfonyl groups enhances its reactivity, making it a candidate for various biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the field of cancer research. Its structural features contribute to its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to cytotoxic effects in cancer cells. The nitro group may facilitate redox reactions, while the malonate moiety can participate in metabolic pathways that impact cell proliferation.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutics.Cell Line IC50 (µM) MCF7 15 HeLa 10 A549 20 -

Mechanistic Studies :

Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in apoptotic cells upon treatment with this compound. -

In Vivo Studies :

In animal models, administration of the compound resulted in reduced tumor growth rates in xenograft models. Histological analysis indicated that treated tumors exhibited increased necrosis and decreased cellularity compared to controls.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

-

Formation of the Nitrophenol Intermediate :

The starting material undergoes nitration to introduce the nitro group at the para position relative to the sulfonyl group. -

Malonate Esterification :

The nitrophenol intermediate is then reacted with malonic acid derivatives under acidic conditions to form the final product.

Propriétés

IUPAC Name |

dimethyl 2-(4-methylsulfonyl-2-nitrophenyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO8S/c1-20-11(14)10(12(15)21-2)8-5-4-7(22(3,18)19)6-9(8)13(16)17/h4-6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOGCONCEDRXES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649560 |

Source

|

| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-22-2 |

Source

|

| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.